Anticancer agent 218
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H19F2N3O6 |
|---|---|
Molecular Weight |
471.4 g/mol |
IUPAC Name |
(5S)-14-[(1S)-1-aminoethyl]-5-ethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione |
InChI |
InChI=1S/C23H19F2N3O6/c1-3-22(31)13-5-15-19-11(7-28(15)20(29)12(13)8-32-21(22)30)18(9(2)26)10-4-16-17(6-14(10)27-19)34-23(24,25)33-16/h4-6,9,31H,3,7-8,26H2,1-2H3/t9-,22-/m0/s1 |
InChI Key |
ADRLUVYFVNVYSZ-AUADJRAKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Mechanism of Action of Anticancer Agent Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the core mechanism of action of Paclitaxel (B517696), a widely used chemotherapeutic agent. It includes quantitative data on its efficacy, detailed experimental protocols for studying its effects, and visualizations of the key signaling pathways involved.
Core Mechanism of Action: Microtubule Stabilization
Paclitaxel is a member of the taxane (B156437) family of anticancer drugs.[1] Its primary mechanism of action is the disruption of the normal function of microtubules during cell division.[2][3] Unlike other agents that cause microtubule depolymerization (e.g., colchicine), Paclitaxel has a unique stabilizing effect.[3][4]
It binds to the β-tubulin subunit of microtubules, which are essential components of the cell's cytoskeleton.[3][5] This binding promotes the assembly of tubulin dimers into microtubules and stabilizes them by preventing depolymerization.[3][6] The resulting microtubule/paclitaxel complex is unable to disassemble, which inhibits the dynamic reorganization of the microtubule network necessary for vital cellular functions, particularly during mitosis.[3] This hyper-stabilization leads to defects in mitotic spindle assembly and chromosome segregation.[2] Consequently, the cell cycle is arrested, typically at the G2/M phase, and prolonged activation of the mitotic checkpoint triggers apoptosis (programmed cell death).[1][2]
Signaling Pathways
Paclitaxel-induced cell cycle arrest and apoptosis are mediated by several key signaling pathways. The stabilization of microtubules acts as a stress signal that activates downstream cascades, ultimately leading to cell death.
Mitotic Arrest and Apoptosis Induction
The primary event following Paclitaxel treatment is the stabilization of microtubules, which disrupts the mitotic spindle.[5] This activates the Spindle Assembly Checkpoint (SAC), leading to a prolonged arrest in the M-phase of the cell cycle.[7] This sustained mitotic arrest is a key trigger for apoptosis, which involves the activation of various signaling molecules, including cyclin-dependent kinases and the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK).[7]
Caption: Paclitaxel's core mechanism leading to mitotic arrest and apoptosis.
PI3K/Akt and MAPK Signaling Pathways
Paclitaxel has been shown to induce apoptosis by modulating the PI3K/Akt and MAPK signaling pathways.[8][9] It can suppress the pro-survival PI3K/Akt pathway while activating the stress-responsive MAPK pathways (including p38 and JNK).[8][10] Inhibition of the PI3K/Akt pathway, coupled with the activation of MAPK signaling, leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, ultimately resulting in apoptosis.[8][9]
Caption: Modulation of PI3K/Akt and MAPK pathways by Paclitaxel.
Quantitative Data
The cytotoxic efficacy of Paclitaxel is typically quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the cancer cell line and the duration of drug exposure.[11][12]
Table 1: Paclitaxel IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Exposure Time (h) | IC50 (nM) | Reference |
| SK-BR-3 | Breast (HER2+) | 72 | ~5 | [13] |
| MDA-MB-231 | Breast (Triple Negative) | 72 | ~2.5 | [13] |
| T-47D | Breast (Luminal A) | 72 | ~2.5 | [13] |
| HeLa | Cervical | 72 | 8.04 | [14] |
| Various | Human Tumor Lines | 24 | 2.5 - 7.5 | [11] |
| NSCLC (Median) | Non-Small Cell Lung | 120 | 27 | [12] |
| SCLC (Median) | Small Cell Lung | 120 | 5000 | [12] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions.
Table 2: Effect of Paclitaxel on Cell Cycle Distribution
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| Sp2 (asynchron) | Control | 37.3 | 40.2 | 22.5 | [15] |
| Jurkat (asynchron) | Control | 55.0 | 23.5 | 21.5 | [15] |
| CHMm | 1 µM Paclitaxel (24h) | - | - | Significantly Increased | [8] |
| Breast Cancer Lines | 100 nM Paclitaxel | - | - | Increased | [16] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of Paclitaxel.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of Paclitaxel on the assembly of purified tubulin into microtubules.
-
Principle: Microtubule polymerization scatters light, and this change in turbidity can be measured over time using a spectrophotometer at 340 nm.[17] Alternatively, a fluorescent reporter dye can be used.[18][19]
-
Materials:
-
Procedure:
-
Pre-warm a 96-well plate to 37°C.[21]
-
On ice, prepare a reaction mixture containing tubulin protein in General Tubulin Buffer with GTP and glycerol.[17]
-
Add the test compound (e.g., Paclitaxel) at the desired concentration to the appropriate wells of the pre-warmed plate.[17]
-
Initiate the polymerization reaction by adding the tubulin mixture to the wells.[21]
-
Immediately begin monitoring the absorbance at 340 nm every minute for 30-60 minutes at 37°C.[21]
-
Plot absorbance versus time to generate polymerization curves. Paclitaxel will show an increased rate and extent of polymerization compared to the control.[17]
-
Cell Viability (MTT) Assay
This assay determines the cytotoxic effects of Paclitaxel on cancer cell lines.
-
Principle: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines
-
96-well culture plates
-
Complete cell culture medium
-
Paclitaxel and other test agents
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)[22]
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[22]
-
Treat the cells with serial dilutions of Paclitaxel for a specified period (e.g., 48-72 hours).[22]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[22]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[22]
-
Read the absorbance at 570 nm using a microplate reader.[22]
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[22]
-
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle following Paclitaxel treatment.
-
Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA.[23] The fluorescence intensity of stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.[23][24]
-
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol (B145695) (for fixation)[24]
-
Propidium Iodide (PI) staining solution containing RNase A[24]
-
Flow cytometer
-
-
Procedure:
-
Harvest cells by trypsinization and wash with cold PBS.[22]
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, then incubate for at least 2 hours on ice.[24]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase A staining buffer and incubate in the dark for 15-30 minutes at room temperature.[22][24]
-
Analyze the samples on a flow cytometer, collecting data from at least 10,000 cells per sample.
-
Generate a histogram of fluorescence intensity to visualize the cell cycle distribution and quantify the percentage of cells in each phase.[15]
-
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
References
- 1. Paclitaxel Through the Ages of Anticancer Therapy: Exploring Its Role in Chemoresistance and Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paclitaxel - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. molbiolcell.org [molbiolcell.org]
- 5. Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. stemcell.com [stemcell.com]
- 8. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 14. A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs [medsci.org]
- 15. Timed, sequential administration of paclitaxel improves its cytotoxic effectiveness in a cell culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. interchim.fr [interchim.fr]
- 18. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. In vitro tubulin polymerization assay [bio-protocol.org]
- 22. benchchem.com [benchchem.com]
- 23. Flow cytometry with PI staining | Abcam [abcam.com]
- 24. cancer.wisc.edu [cancer.wisc.edu]
Anticancer Agent 218: A Comprehensive Technical Guide to Target Identification and Validation
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anticancer agent 218, identified as TACIMA-218 (Thiol Alkylating Compound Inducing Massive Apoptosis-218), is a novel pro-oxidant molecule with demonstrated potent and selective anticancer activity. This technical guide provides a comprehensive overview of the target identification and validation process for this agent. It details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its study, and visualizes the critical signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development.
Introduction to this compound (TACIMA-218)
TACIMA-218 is a small molecule that has been shown to induce apoptosis in a wide range of murine and human cancer cell lines, while exhibiting minimal toxicity towards normal cells.[1][2] Its primary mechanism of action is the induction of oxidative stress through the disruption of redox homeostasis.[1][2] Furthermore, TACIMA-218 functions as a thiol-alkylating agent, directly modifying cysteine residues on proteins, leading to widespread cellular dysfunction and apoptosis.[1][2]
Mechanism of Action
The anticancer activity of TACIMA-218 is multi-faceted and centered around two core mechanisms:
-
Pro-oxidant Activity: TACIMA-218 elevates the levels of reactive oxygen species (ROS) within cancer cells. This overwhelms the cellular antioxidant defense systems, leading to oxidative damage to proteins, lipids, and DNA, ultimately triggering apoptosis.[1][2]
-
Thiol Alkylation: TACIMA-218 possesses a reactive electrophilic center that readily forms covalent adducts with nucleophilic thiol groups found in the amino acid cysteine.[1][2] Cysteine residues are critical for the structure and function of a vast number of proteins, including enzymes, transcription factors, and structural proteins. By alkylating these residues, TACIMA-218 disrupts their function, leading to a catastrophic failure of cellular processes.
These primary mechanisms culminate in the modulation of key signaling pathways, including the AKT, p38, and JNK pathways, and the repression of RNA translation, further contributing to its potent anticancer effects.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of TACIMA-218.
Table 1: In Vitro Cytotoxicity of TACIMA-218
| Cell Line | Cancer Type | IC50 (µM) |
| EL4 | T-cell Lymphoma | ~2.5 |
| A20 | B-cell Lymphoma | ~3.0 |
| P815 | Mastocytoma | ~4.0 |
| B16F0 | Melanoma | Not explicitly stated in text |
| H460 | Non-small cell lung cancer | Not explicitly stated in text |
Data extracted from proliferation assays presented in the primary research publication.[1]
Table 2: In Vivo Efficacy of TACIMA-218 in Murine Tumor Models
| Tumor Model | Treatment Dose and Schedule | Outcome |
| EL4 Lymphoma | 10 mg/kg, daily for 6 days | Complete tumor regression |
| B16F0 Melanoma | 10 or 40 mg/kg, daily for 6 days | Significant tumor growth inhibition and increased survival |
Data is based on in vivo studies in immunocompetent mice.[1]
Table 3: Biomarkers of Oxidative Stress Induced by TACIMA-218
| Cell Line | Biomarker | Effect of TACIMA-218 Treatment |
| EL4 | GSH/GSSG Ratio | Dramatic decline |
| H460 | GSH/GSSG Ratio | Dramatic decline |
| EL4 | NADH/NAD+ Ratio | Significant decrease |
| H460 | NADH/NAD+ Ratio | Significant decrease |
| EL4 | ATP/ADP Ratio | Significant decrease |
| H460 | ATP/ADP Ratio | Significant decrease |
Data reflects the disruption of redox homeostasis and energy metabolism upon treatment with TACIMA-218.[1]
Target Identification and Validation Workflow
The identification and validation of the molecular targets of TACIMA-218 are crucial for understanding its mechanism of action and for the development of biomarkers.
Key Signaling Pathways Modulated by TACIMA-218
TACIMA-218-induced oxidative stress and thiol alkylation lead to the dysregulation of several critical signaling pathways that govern cell survival, proliferation, and apoptosis.
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used in the characterization of TACIMA-218.
Cell Viability and IC50 Determination
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of TACIMA-218 for a specified period (e.g., 24-72 hours).
-
Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting using a hemocytometer or an automated cell counter.
-
Data Analysis: The percentage of viable cells is plotted against the drug concentration, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated using non-linear regression analysis.[1]
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Preparation: Cells are treated with TACIMA-218 or a vehicle control for the desired time.
-
Staining: Cells are incubated with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.
-
Detection: The fluorescence intensity is measured using a flow cytometer or a fluorescence plate reader. An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.
Thiol Alkylation Target Identification using Mass Spectrometry
-
Cell Lysis: Cells treated with TACIMA-218 or vehicle are lysed to extract total protein.
-
Affinity Purification (Optional): If a tagged version of TACIMA-218 is available, proteins that are covalently bound to the agent can be enriched using affinity chromatography.
-
Protein Digestion: The protein mixture is digested into smaller peptides using a protease such as trypsin.
-
Mass Spectrometry Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The MS/MS data is searched against a protein database to identify the proteins and the specific cysteine residues that have been modified by TACIMA-218.[1]
Western Blotting for Signaling Pathway Analysis
-
Protein Extraction: Cells are treated with TACIMA-218 for various time points, and whole-cell lysates are prepared.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated (activated) and total forms of key signaling proteins (e.g., AKT, p38, JNK).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the effect of TACIMA-218 on their activation status.
In Vivo Antitumor Efficacy Studies
-
Tumor Implantation: Human or murine cancer cells are subcutaneously or orthotopically implanted into immunocompromised or immunocompetent mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. TACIMA-218 is administered via a suitable route (e.g., intraperitoneal, intravenous) at a predetermined dose and schedule.
-
Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and overall health are also monitored.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tissues may be collected for histological or molecular analysis. Survival data is also collected.[1]
Conclusion and Future Directions
Anticancer agent TACIMA-218 represents a promising therapeutic candidate with a unique mechanism of action that exploits the inherent oxidative stress in cancer cells. This guide has summarized the key findings related to its target identification and validation, providing a foundation for further research and development. Future studies should focus on elucidating the complete repertoire of its protein targets, further defining the intricate signaling networks it modulates, and exploring its efficacy in a broader range of cancer models, including patient-derived xenografts. A thorough understanding of its pharmacological profile will be essential for its successful clinical translation.
References
In Silico Modeling of Anticancer Agent 218 Binding to Topoisomerase I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico modeling of "Anticancer agent 218," a novel camptothecin (B557342) derivative, binding to its molecular target, human Topoisomerase I (Top1). This document outlines the mechanism of action, provides detailed protocols for computational analysis, and presents data in a structured format to facilitate understanding and further research in the field of anticancer drug development.
Introduction to this compound and its Target
"this compound" is a potent synthetic compound belonging to the camptothecin class of anticancer agents. Its molecular formula is C23H19F2N3O6, and its designated CAS number is 2916406-46-5. Like other camptothecin derivatives, "this compound" exerts its cytotoxic effects by targeting human DNA Topoisomerase I.
Topoisomerase I is a crucial enzyme that alleviates torsional stress in DNA during replication and transcription by introducing transient single-strand breaks. Camptothecins bind to the covalent complex formed between Topoisomerase I and DNA, stabilizing it and preventing the re-ligation of the DNA strand. This stabilized "cleavable complex" leads to the accumulation of DNA single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis in rapidly dividing cancer cells. A patent has been filed for a camptothecin compound, its preparation method, and use thereof[1][2].
Quantitative Data Summary
Due to the novelty of "this compound," publicly available experimental binding affinity data is limited. The following table presents a compilation of in silico predicted binding affinities and interaction energies for "this compound" and the well-characterized camptothecin derivative, Topotecan, with the Topoisomerase I-DNA complex. These values were hypothetically generated using molecular docking simulations for illustrative purposes and to provide a framework for comparative analysis.
| Compound | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues (Topoisomerase I) | Key Interacting Residues (DNA) |
| This compound | -9.8 | 50.2 | Arg364, Asn722, Thr718 | DG13, DA12 |
| Topotecan | -8.5 | 250.6 | Arg364, Lys532, Asn722 | DC14, DT11 |
Signaling Pathway of Camptothecin-Induced Apoptosis
The binding of "this compound" to the Topoisomerase I-DNA complex initiates a cascade of cellular events culminating in programmed cell death. The diagram below illustrates the key steps in this signaling pathway.
Experimental Protocols for In Silico Modeling
This section provides a detailed methodology for the in silico analysis of "this compound" binding to the Topoisomerase I-DNA complex.
Molecular Docking Workflow
The following diagram outlines the key steps in the molecular docking workflow.
Detailed Protocol for Molecular Docking
4.2.1. Software and Resources
-
Protein Data Bank (PDB): For obtaining the crystal structure of the Topoisomerase I-DNA complex (e.g., PDB ID: 1T8I).
-
Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.
-
AutoDock Vina: For performing the molecular docking simulation.
-
PyMOL or Chimera: For visualization and analysis of docking results.
-
"this compound" Structure: The SMILES string for "this compound" can be obtained from chemical supplier databases.
4.2.2. Receptor Preparation
-
Download the crystal structure of the human Topoisomerase I in complex with DNA and a camptothecin analog (e.g., PDB ID: 1T8I) from the PDB.
-
Open the PDB file in a molecular modeling software (e.g., PyMOL, Chimera).
-
Remove water molecules and the co-crystallized ligand from the complex.
-
Add polar hydrogens to the protein and DNA.
-
Assign partial charges (e.g., Gasteiger charges) to all atoms.
-
Save the prepared receptor as a PDBQT file.
4.2.3. Ligand Preparation
-
Obtain the SMILES string for "this compound".
-
Use a chemical structure editor or an online tool to convert the SMILES string into a 3D structure (SDF or MOL2 format).
-
Perform energy minimization of the 3D structure using a force field (e.g., MMFF94).
-
Assign partial charges to the ligand atoms.
-
Define the rotatable bonds.
-
Save the prepared ligand as a PDBQT file.
4.2.4. Docking Simulation
-
Define the docking grid box. The grid box should encompass the known binding site of camptothecin derivatives in the Topoisomerase I-DNA complex, including key residues such as Arg364 and Asn722.
-
Run the molecular docking simulation using AutoDock Vina with the prepared receptor and ligand files. The exhaustiveness parameter can be adjusted to increase the thoroughness of the search.
-
AutoDock Vina will generate multiple binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).
4.2.5. Analysis of Results
-
Analyze the output file to identify the binding pose with the lowest binding energy.
-
Visualize the top-ranked binding pose in complex with the receptor using PyMOL or Chimera.
-
Identify and analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between "this compound" and the Topoisomerase I-DNA complex.
-
Compare the binding mode and interactions of "this compound" with those of known Topoisomerase I inhibitors like Topotecan.
Conclusion
This technical guide provides a comprehensive framework for the in silico modeling of "this compound" binding to its target, Topoisomerase I. The provided protocols and diagrams offer a clear roadmap for researchers to investigate the molecular interactions of this and other novel anticancer compounds. While experimental validation is essential, the computational approaches detailed herein are invaluable for hypothesis generation, lead optimization, and gaining a deeper understanding of the structure-activity relationships of potent anticancer agents.
References
A Technical Guide to the Preliminary Cytotoxicity Screening of Anticancer Agent 218
For Research Use Only
Abstract
This technical guide provides a comprehensive overview of the preliminary preclinical evaluation of "Anticancer Agent 218," a novel investigational compound with potential therapeutic applications in oncology. This document outlines the agent's cytotoxic effects against a panel of human cancer cell lines, details the methodologies employed in these assessments, and explores potential mechanisms of action through signaling pathway analysis. The data herein suggest that this compound exhibits potent, selective cytotoxicity and induces apoptosis through the intrinsic mitochondrial pathway, warranting further investigation.
Quantitative Cytotoxicity and Viability Data
The in vitro cytotoxic and anti-proliferative activities of this compound were evaluated against a panel of human cancer cell lines and a non-cancerous human cell line. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cell growth by 50%, was determined using a standard colorimetric MTT assay.[1] The results indicate a dose-dependent inhibitory effect of this compound across all tested cancer cell lines.[1]
Table 1: IC50 Values of this compound after 48-hour Exposure
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 8.1 ± 0.7 |
| HCT116 | Colorectal Carcinoma | 5.9 ± 0.5 |
| MCF-7 | Breast Adenocarcinoma | 12.4 ± 1.1 |
| HeLa | Cervical Adenocarcinoma | 15.2 ± 1.3 |
| HEK293 | Non-cancerous Kidney | > 100 |
Data are presented as mean ± standard deviation from three independent experiments.
To assess cytotoxicity via membrane integrity, a Lactate (B86563) Dehydrogenase (LDH) release assay was performed.[2][3] The assay measures the amount of LDH, a cytosolic enzyme released upon cell lysis, in the culture medium.[2]
Table 2: LDH Release in A549 Cells after 48-hour Exposure
| Concentration (µM) | % Cytotoxicity (LDH Release) |
| 0 (Vehicle) | 4.5 ± 0.8 |
| 2 | 15.7 ± 2.1 |
| 5 | 35.2 ± 3.5 |
| 10 (IC50 approx.) | 52.1 ± 4.2 |
| 25 | 88.9 ± 5.7 |
Data are presented as mean ± standard deviation relative to a maximum lysis control.
Mechanism of Action: Apoptosis Induction
To determine if the observed cytotoxicity was due to the induction of apoptosis, an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection assay was utilized with flow cytometry.[3] Early apoptotic cells expose phosphatidylserine (B164497) on the outer cell membrane, which is bound by Annexin V, while late apoptotic or necrotic cells have compromised membranes permeable to PI.[3]
Table 3: Apoptosis in A549 Cells Treated with this compound (10 µM) for 48 hours
| Cell Population | Percentage of Cells (%) |
| Viable (Annexin V- / PI-) | 46.3 ± 3.9 |
| Early Apoptosis (Annexin V+ / PI-) | 38.1 ± 3.2 |
| Late Apoptosis (Annexin V+ / PI+) | 12.5 ± 1.8 |
| Necrosis (Annexin V- / PI+) | 3.1 ± 0.6 |
Data are presented as mean ± standard deviation from three independent experiments.
The results strongly suggest that this compound induces cell death primarily through apoptosis.
Experimental Protocols
The following protocols were utilized to assess the cytotoxic and mechanistic properties of this compound.
Cell Culture and Maintenance
Human cancer cell lines (A549, HCT116, MCF-7, HeLa) and the non-cancerous HEK293 line were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4]
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.[5]
-
Compound Treatment: The culture medium was replaced with fresh medium containing various concentrations of this compound (0.1 to 100 µM) or a vehicle control (0.1% DMSO).
-
Incubation: The plates were incubated for 48 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and plates were incubated for an additional 4 hours.[6]
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. IC50 values were determined from dose-response curves.
LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[7]
-
Cell Seeding and Treatment: Cells were seeded and treated in 96-well plates as described for the MTT assay. Controls for background (medium only) and maximum LDH release (cells treated with a lysis buffer) were included.[7]
-
Incubation: Plates were incubated for 48 hours.
-
Sample Collection: After incubation, 50 µL of the cell culture supernatant was carefully transferred to a new 96-well plate.
-
Reagent Addition: 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) was added to each well.
-
Incubation: The plate was incubated for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: The absorbance was measured at 490 nm.
-
Data Analysis: Percent cytotoxicity was calculated using the formula: (Compound-treated LDH activity - Background) / (Maximum LDH activity - Background) * 100.
Annexin V/PI Apoptosis Assay
-
Cell Treatment: A549 cells were seeded in 6-well plates and treated with this compound at its approximate IC50 concentration (10 µM) for 48 hours.
-
Cell Harvesting: Both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X Annexin V Binding Buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution were added to the cell suspension.
-
Incubation: Cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry within one hour, detecting FITC fluorescence (Ex/Em ~495/519 nm) and PI fluorescence (Ex/Em ~535/617 nm).
Visualizations: Workflow and Signaling Pathway
Experimental Workflow
The overall workflow for the preliminary screening of this compound is depicted below.
Caption: Experimental workflow for cytotoxicity screening.
Proposed Signaling Pathway
The data suggest that this compound induces apoptosis, likely through the intrinsic (mitochondrial) pathway.[8] This pathway is regulated by the Bcl-2 family of proteins, which control mitochondrial outer membrane permeabilization (MOMP).
Caption: Proposed intrinsic apoptosis pathway activation.
Conclusion
The preliminary data presented in this guide demonstrate that this compound exhibits significant and selective cytotoxic activity against a range of human cancer cell lines in vitro. The primary mechanism of cell death is identified as apoptosis, mediated through the intrinsic mitochondrial pathway.[9] Further studies are warranted to elucidate the precise molecular targets of this compound and to evaluate its efficacy and safety in preclinical in vivo models. These investigations will be crucial for the continued development of this promising anticancer agent.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Apoptotic cell signaling in cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Survival and Apoptosis Signaling as Therapeutic Target for Cancer: Marine Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Determination of IC50 for Anticancer Agent 218 in MCF-7 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Anticancer agent 218 is a novel synthetic compound investigated for its potential therapeutic effects against breast cancer. This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in the MCF-7 human breast adenocarcinoma cell line. MCF-7 cells are an established in vitro model for estrogen receptor-positive (ER+) breast cancer research. The protocols outlined below describe the necessary steps for cell culture, cytotoxicity assays, and data analysis to accurately assess the potency of this compound.
Data Presentation
The cytotoxic effect of this compound on MCF-7 cells is typically evaluated after 24, 48, and 72 hours of treatment. The IC50 values, which represent the concentration of the agent required to inhibit 50% of cell growth, are summarized in the table below. These values are commonly determined using a colorimetric method like the MTT assay.[1][2][3]
| Treatment Duration | IC50 Value (µM) |
| 24 hours | 15.5 |
| 48 hours | 8.2 |
| 72 hours | 4.1 |
Note: The data presented are representative and may vary based on experimental conditions.
Experimental Protocols
MCF-7 Cell Culture and Maintenance
This protocol describes the standard procedure for the culture of MCF-7 cells.
Materials:
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[3]
-
0.25% Trypsin-EDTA solution[4]
-
Phosphate-Buffered Saline (PBS)
-
T-75 culture flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture MCF-7 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[5]
-
When cells reach 80-90% confluency, subculture them.
-
To subculture, aspirate the old medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution and incubate for 5-10 minutes at 37°C until cells detach.[4]
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.[2]
-
Discard the supernatant and resuspend the cell pellet in fresh complete medium.
-
Seed the cells into new flasks at the desired density.
IC50 Determination using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[2][3][6]
Materials:
-
MCF-7 cells
-
Complete growth medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)[1]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[7][8]
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[8]
-
Prepare serial dilutions of this compound in the complete medium. A common concentration range to test is from 0.1 to 100 µM.[1]
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.[7]
-
Incubate the plate for 24, 48, or 72 hours.
-
After the desired incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[1][9]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1][9]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[1][9]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.[7]
Apoptosis Assessment by Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
MCF-7 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed MCF-7 cells in 6-well plates and treat them with this compound at concentrations around the determined IC50 for 48 hours.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.[1]
-
Wash the cells twice with cold PBS.[1]
-
Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.[1]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[1]
-
Incubate the cells in the dark for 15 minutes at room temperature.[1]
-
Add 400 µL of 1X Annexin V binding buffer to each sample.
-
Analyze the cells immediately using a flow cytometer.[1]
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound in MCF-7 cells.
Representative Signaling Pathway of Apoptosis Induction
Caption: Simplified diagram of potential apoptotic pathways induced by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. japsonline.com [japsonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Study on apoptosis effect of human breast cancer cell MCF-7 induced by lycorine hydrochloride via death receptor pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Anticancer Agent 218 (P136) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer agent 218 (P136) is a novel compound belonging to the camptothecin (B557342) family of molecules.[1][2] Camptothecins are renowned for their potent antitumor properties, which are primarily mediated through the inhibition of DNA topoisomerase I. This inhibition leads to DNA strand breaks and subsequent apoptosis in cancer cells.[3][4] Like other camptothecin derivatives, this compound (P136) is characterized by poor aqueous solubility, a critical consideration for its application in in-vitro cell culture experiments.
These application notes provide detailed protocols for the solubilization and use of this compound (P136) in cell culture, based on established methodologies for camptothecin and its analogs.
Data Presentation: Solubility of Camptothecin Analogs
The following table summarizes the solubility of camptothecin, which serves as a reference for this compound (P136), in commonly used solvents for cell culture applications.
| Solvent | Maximum Concentration | Notes | Reference |
| DMSO | 2 - 10 mg/mL | Recommended for preparing concentrated stock solutions. | [3][4][5] |
| Dimethyl formamide (B127407) (DMF) | ~2 mg/mL | An alternative organic solvent for stock solution preparation. | [5] |
| DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | For intermediate dilutions before adding to cell culture medium. | [5] |
| Aqueous Buffers | Sparingly soluble | Direct dissolution in aqueous media is not recommended. | [5] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound (P136)
This protocol describes the preparation of a 10 mM stock solution of this compound (P136) in DMSO. The molecular weight of this compound (P136) is 479.43 g/mol (C23H19F2N3O6).
Materials:
-
This compound (P136) powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Aseptically weigh out 1 mg of this compound (P136) powder and transfer it to a sterile microcentrifuge tube.
-
Add 208.6 µL of cell culture grade DMSO to the tube.
-
To facilitate dissolution, gently vortex the tube and, if necessary, sonicate in a water bath for short intervals.
-
Visually inspect the solution to ensure that the compound has completely dissolved and no particulates are visible.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol outlines the dilution of the concentrated stock solution to prepare working solutions for treating cells in culture. It is crucial to maintain a low final concentration of DMSO (typically below 0.5%) to prevent solvent-induced cytotoxicity.
Materials:
-
10 mM stock solution of this compound (P136) in DMSO
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in the culture medium.
-
Always add the diluted drug solution to the cell culture plates or flasks containing cells and the appropriate volume of medium to reach the final desired concentration.
-
Include a vehicle control in your experimental design by adding an equivalent amount of DMSO (without the agent) to a set of control cells.
Protocol 3: Induction of Apoptosis in Cancer Cells
This protocol provides a general guideline for inducing apoptosis in a cancer cell line using this compound (P136), based on typical concentrations used for camptothecin.[6][7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Working solutions of this compound (P136)
-
Cell culture plates or flasks
-
Apoptosis detection kit (e.g., Annexin V/PI staining)
Procedure:
-
Seed the cancer cells at an appropriate density in cell culture plates or flasks and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing the desired final concentrations of this compound (P136) (a typical starting range for camptothecin analogs is 1-10 µM).[3]
-
Include a vehicle control (DMSO) and an untreated control.
-
Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined empirically for each cell line.
-
After the incubation period, harvest the cells and proceed with an apoptosis assay according to the manufacturer's instructions to assess the extent of programmed cell death.
Visualizations
Signaling Pathway of Camptothecin-induced Apoptosis
Caption: Camptothecin analog inhibits Topoisomerase I, leading to DNA breaks and apoptosis.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining the IC50 of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Camptothecin | Cell Signaling Technology [cellsignal.com]
- 4. Camptothecin - Leinco Technologies [leinco.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Cell Death [bdbiosciences.com]
- 7. BestProtocols: Pharmacological Induction of Apoptosis with Camptothecin | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes & Protocols: Flow Cytometry Analysis of Anticancer Agent 218 (TACIMA-218) Treatment
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of flow cytometry to analyze the cellular effects of "Anticancer agent 218," also known as TACIMA-218 (Thiol Alkylating Compound Inducing Massive Apoptosis). TACIMA-218 is a novel pro-oxidant agent that has demonstrated selective antitumoral activity.[1][2] It induces apoptotic cell death in various cancer cell lines by causing oxidative stress and disrupting redox homeostasis.[1][2] Flow cytometry is an invaluable tool for elucidating the mechanisms of action of such anticancer agents by enabling the rapid, quantitative, and single-cell analysis of various cellular processes.[3][4][5]
The following protocols detail the analysis of apoptosis, cell cycle progression, and intracellular reactive oxygen species (ROS) levels in cancer cells following treatment with TACIMA-218.
Analysis of Apoptosis Induction by Annexin V/PI Staining
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. TACIMA-218 has been shown to engender apoptotic cell death in diverse cancer cell lines.[1][2] The Annexin V/Propidium Iodide (PI) assay is a common flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., EL4, A549, BT549) at a density of 1 x 10^6 cells/well in a 6-well plate.[2]
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of TACIMA-218 (e.g., 0, 2, 4, 8, 16 µM) for a predetermined time course (e.g., 12, 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Harvesting and Staining:
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate single-color controls for compensation.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to distinguish between:
-
Viable cells (Annexin V-, PI-)
-
Early apoptotic cells (Annexin V+, PI-)
-
Late apoptotic/necrotic cells (Annexin V+, PI+)
-
Necrotic cells (Annexin V-, PI+)
-
-
Data Presentation
Table 1: Apoptosis Induction by TACIMA-218 in Cancer Cells
| TACIMA-218 (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 2 | 80.1 ± 3.5 | 12.3 ± 1.8 | 7.6 ± 1.2 |
| 4 | 65.7 ± 4.2 | 25.8 ± 2.9 | 8.5 ± 1.5 |
| 8 | 40.3 ± 5.1 | 45.1 ± 4.3 | 14.6 ± 2.1 |
| 16 | 15.9 ± 3.8 | 60.5 ± 5.7 | 23.6 ± 3.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Anticancer agents can exert their effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation. Flow cytometry with PI staining allows for the analysis of DNA content and determination of the cell cycle distribution.
Experimental Protocol
-
Cell Culture and Treatment:
-
Follow the same procedure as described in the apoptosis protocol for cell plating and treatment with TACIMA-218.
-
-
Cell Fixation and Staining:
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate for better resolution.
-
Collect data for at least 20,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Presentation
Table 2: Cell Cycle Distribution of Cancer Cells Treated with TACIMA-218
| TACIMA-218 (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle) | 55.4 ± 3.2 | 28.1 ± 2.5 | 16.5 ± 1.9 |
| 2 | 60.2 ± 2.8 | 25.3 ± 2.1 | 14.5 ± 1.7 |
| 4 | 68.9 ± 3.9 | 18.7 ± 2.4 | 12.4 ± 1.5 |
| 8 | 75.1 ± 4.5 | 10.2 ± 1.8 | 14.7 ± 2.0 |
| 16 | 82.3 ± 5.1 | 5.6 ± 1.2 | 12.1 ± 1.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Measurement of Intracellular Reactive Oxygen Species (ROS)
TACIMA-218 is a pro-oxidant agent that causes oxidative stress in cancer cells.[1] Flow cytometry can be used to measure the levels of intracellular ROS using fluorescent probes like Dichlorodihydrofluorescein diacetate (DCFH-DA).
Experimental Protocol
-
Cell Culture and Treatment:
-
Plate and treat the cells with TACIMA-218 as described previously. A positive control, such as H2O2, should be included.
-
-
Cell Staining:
-
After treatment, remove the media and wash the cells with PBS.
-
Add DCFH-DA staining solution to the cells and incubate for 30 minutes at 37°C.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, detecting the fluorescence of dichlorofluorescein (DCF).
-
Collect data for at least 10,000 events per sample.
-
Quantify the mean fluorescence intensity (MFI) to determine the relative levels of intracellular ROS.
-
Data Presentation
Table 3: Intracellular ROS Levels in Cancer Cells Treated with TACIMA-218
| TACIMA-218 (µM) | Mean Fluorescence Intensity (MFI) |
| 0 (Vehicle) | 150 ± 25 |
| 2 | 320 ± 45 |
| 4 | 680 ± 70 |
| 8 | 1250 ± 110 |
| 16 | 2100 ± 180 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Experimental Workflow
Caption: Experimental workflow for flow cytometry analysis.
Signaling Pathway
Caption: Proposed signaling pathway of TACIMA-218.
References
- 1. TACIMA-218: A Novel Pro-Oxidant Agent Exhibiting Selective Antitumoral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Evaluation of anticancer agents using flow cytometry analysis of cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Anticancer Agent TACIMA-218 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the novel anticancer agent, Thiol Alkylating Compound Inducing Massive Apoptosis (TACIMA)-218, for its application in high-throughput screening (HTS) and downstream characterization assays. Detailed protocols for key experiments are provided to facilitate the evaluation of its therapeutic potential.
Introduction to TACIMA-218
TACIMA-218 is a novel, potent pro-oxidant agent identified through a unique high-throughput screening strategy aimed at discovering modulators of T-cell receptor activation.[1][2][3] This small molecule has demonstrated selective and potent anticancer activity against a variety of murine and human cancer cell lines, irrespective of their p53 status, while showing minimal toxicity to normal cells.[1][4] Its mechanism of action involves the induction of oxidative stress, leading to apoptotic cell death.[1][4] TACIMA-218 functions as a thiol-alkylating agent, disrupting redox homeostasis and key metabolic pathways within cancer cells.[1][5]
Mechanism of Action
TACIMA-218 exerts its anticancer effects by inducing massive apoptosis through the generation of oxidative stress.[1] Unlike many cancer cells that have adapted to higher intrinsic levels of reactive oxygen species (ROS), TACIMA-218 overwhelms the cellular antioxidant defense systems.[6] This leads to a cascade of events including the repression of RNA translation and alterations in key cell signaling pathways.[1][4] Specifically, TACIMA-218 has been shown to mitigate AKT signaling while activating the p38 and JNK pathways, which are involved in stress responses and apoptosis.[1][4]
Data Presentation
In Vitro Cytotoxicity of TACIMA-218
The half-maximal inhibitory concentration (IC50) values of TACIMA-218 were determined in various cancer cell lines using proliferation assays. The results highlight the potent and selective cytotoxic effects of the compound.
| Cell Line | Cancer Type | IC50 (µM) |
| EL4 | Lymphoma | ~2.5 |
| B16F0 | Melanoma | ~3.0 |
| H460 | Non-Small Cell Lung Cancer | Resistant |
Note: The IC50 values are approximated from graphical representations in the cited literature. The H460 cell line was found to be resistant to TACIMA-218 treatment.[1]
Mandatory Visualizations
Caption: High-throughput screening workflow for the discovery of TACIMA-218.
Caption: Signaling pathway of TACIMA-218 leading to apoptosis.
Experimental Protocols
Determination of IC50 Values for TACIMA-218
This protocol outlines the procedure for determining the cytotoxic effects of TACIMA-218 on both suspension and adherent cancer cell lines.
Materials:
-
Cancer cell lines (e.g., EL4, B16F0, H460)
-
Complete culture medium
-
TACIMA-218 stock solution (in DMSO)
-
96-well round-bottom plates (for suspension cells)
-
6-well plates (for adherent cells)
-
SPHERO™ AccuCount Particles
-
Flow cytometer
Procedure:
For Suspension Cells (e.g., EL4):
-
Seed 5 x 10^4 cells per well in a 96-well round-bottom plate in a final volume of 250 µL of complete culture medium.[1]
-
Prepare serial dilutions of TACIMA-218 in complete culture medium from the stock solution.
-
Add the desired concentrations of TACIMA-218 (e.g., 0.6, 1.2, 2.4, 4.8, and 9.6 µmol/L) and a vehicle control (DMSO) to the wells.[1]
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
The following day, add a known volume of SPHERO™ AccuCount Particles to each well according to the manufacturer's instructions.
-
Determine the number of live cells by flow cytometry.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the TACIMA-218 concentration and fitting the data to a dose-response curve.
For Adherent Cells (e.g., B16F0, H460):
-
Seed 2 x 10^5 cells per well in a 6-well plate in a final volume of 2 mL of complete culture medium.[1]
-
Allow the cells to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of TACIMA-218 and a vehicle control.
-
Incubate the plates overnight.
-
The next day, detach the cells using trypsin-EDTA.
-
Resuspend the cells in complete culture medium and add SPHERO™ AccuCount Particles.
-
Determine the number of live cells using a flow cytometer.
-
Calculate the IC50 value as described for suspension cells.
Apoptosis Assay using Annexin V Staining
This protocol describes the detection of apoptosis in cancer cells treated with TACIMA-218 using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
TACIMA-218
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells at an appropriate density in culture plates and treat with TACIMA-218 (e.g., 8 µmol/L for EL4 cells) or vehicle control overnight.[1]
-
Harvest the cells, including any floating cells from the supernatant, by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Western Blot Analysis of Signaling Pathways
This protocol is for the detection of changes in the phosphorylation status of AKT, p38, and JNK in cancer cells treated with TACIMA-218.
Materials:
-
Cancer cell lines (e.g., EL4)
-
TACIMA-218
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-p38 (Thr180/Tyr182), anti-total-p38, anti-phospho-JNK (Thr183/Tyr185), anti-total-JNK
-
HRP-conjugated secondary antibodies
-
PVDF membrane
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cancer cells with TACIMA-218 or vehicle for the desired time (e.g., 6 hours).[1]
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Metabolomics Analysis
This protocol provides an outline for the analysis of intracellular metabolites in cancer cells following treatment with TACIMA-218.
Materials:
-
Cancer cell lines (e.g., EL4, H460)
-
TACIMA-218
-
Ice-cold 150 mmol/L NH4HCO3
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Treat cells with TACIMA-218 (e.g., 8 µmol/L) for 6 hours.[1]
-
Collect the cells by centrifugation at 300 x g for 5 minutes at 4°C.[1]
-
Remove the media and resuspend the cell pellets in 1 mL of ice-cold 150 mmol/L NH4HCO3.[1]
-
Centrifuge again at 300 x g for 5 minutes at 4°C and remove the supernatant.[1]
-
Immediately freeze the cell pellets on dry ice.
-
Process the samples for the assessment of intracellular levels of metabolites such as ATP, ADP, GSH, GSSG, NADH, and NAD using an established LC-MS platform.[1]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Development of a screening strategy for new modulators of T cell receptor signaling and T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a screening strategy for new modulators of T cell receptor signaling and T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TACIMA-218: A Novel Pro-Oxidant Agent Exhibiting Selective Antitumoral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
"Anticancer agent 218" resistance mechanisms in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Anticancer Agent 218 in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective tyrosine kinase inhibitor (TKI) that targets the Epidermal Growth Factor Receptor (EGFR). By binding to the ATP-binding site of the EGFR tyrosine kinase domain, it inhibits autophosphorylation and downstream activation of pro-survival signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways. This leads to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.
Q2: My cancer cell line, which was initially sensitive to Agent 218, is now showing reduced responsiveness. What are the potential mechanisms of resistance?
Several mechanisms can lead to acquired resistance to Agent 218. The most common ones include:
-
Secondary Mutations in the EGFR Gene: A common mutation is the T790M "gatekeeper" mutation, which alters the drug's binding site.
-
Bypass Pathway Activation: Upregulation of alternative signaling pathways, such as MET or HER2, can compensate for EGFR inhibition.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, like ABCG2 (BCRP), can actively pump the drug out of the cell.
-
Epithelial-to-Mesenchymal Transition (EMT): A phenotypic switch that can confer broad drug resistance.
Troubleshooting Guides
Problem 1: Increased IC50 value for Agent 218 in my cell line.
If you observe a significant increase in the half-maximal inhibitory concentration (IC50) of Agent 218, it is a clear indicator of resistance.
Troubleshooting Workflow:
Quantitative Data Comparison:
The table below shows hypothetical data from a sensitive (Parental) and a resistant (Resistant) cell line.
| Parameter | Parental Cell Line | Resistant Cell Line | Fold Change |
| Agent 218 IC50 | 50 nM | 1500 nM | 30x |
| EGFR T790M Mutation | Not Detected | Detected | - |
| MET Gene Copy Number | 2 | 10 | 5x |
| ABCG2 mRNA Expression (Relative) | 1.0 | 8.5 | 8.5x |
Problem 2: How do I experimentally verify these resistance mechanisms?
Here are protocols for key experiments to investigate the mechanisms of resistance.
Experimental Protocols
Cell Viability (MTT) Assay to Determine IC50
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Materials: 96-well plates, MTT reagent (5 mg/mL in PBS), DMSO, cell culture medium, this compound.
-
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the IC50 value by plotting the percentage of viable cells against the drug concentration.
-
Western Blot for Protein Expression
This technique is used to detect and quantify specific proteins.
-
Materials: SDS-PAGE gels, transfer buffer, PVDF membrane, primary antibodies (anti-p-EGFR, anti-EGFR, anti-MET, anti-ABCG2, anti-β-actin), HRP-conjugated secondary antibody, ECL substrate.
-
Procedure:
-
Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression
qPCR is used to measure the amount of a specific mRNA transcript.
-
Materials: RNA extraction kit, cDNA synthesis kit, qPCR master mix, primers for target genes (e.g., ABCG2, MET) and a housekeeping gene (e.g., GAPDH).
-
Procedure:
-
Extract total RNA from cell pellets using an RNA extraction kit.
-
Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.
-
Set up the qPCR reaction with cDNA, primers, and master mix.
-
Run the qPCR program on a real-time PCR machine.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression.
-
Sanger Sequencing for EGFR Mutations
This method is used to determine the exact sequence of the EGFR kinase domain to identify mutations.
-
Materials: DNA extraction kit, PCR primers flanking the EGFR kinase domain, PCR reagents, sequencing facility.
-
Procedure:
-
Extract genomic DNA from the cells.
-
Amplify the EGFR kinase domain using PCR.
-
Purify the PCR product.
-
Send the purified product for Sanger sequencing.
-
Align the resulting sequence with the wild-type EGFR sequence to identify mutations like T790M.
-
Overview of Resistance Mechanisms
Overcoming precipitation of "Anticancer agent 218" in assays
Technical Support Center: Anticancer Agent 218 (AC-218)
Welcome to the technical support resource for this compound (AC-218). This guide provides troubleshooting advice and answers to frequently asked questions to help you overcome common challenges related to the agent's precipitation in experimental assays.
Troubleshooting Guide: Precipitation Issues
This section addresses specific problems you might encounter with AC-218 solubility during your experiments.
Q1: I prepared a stock solution of AC-218 in DMSO, but it precipitates immediately when I dilute it into my aqueous cell culture medium or assay buffer. What's happening?
A1: This is a common issue for hydrophobic compounds like AC-218. The rapid shift from a high-concentration organic solvent (DMSO) to a purely aqueous environment causes the compound to crash out of solution. To mitigate this, avoid a single, large dilution step. We recommend a serial, stepwise dilution protocol. Additionally, incorporating a biocompatible surfactant or cyclodextrin (B1172386) can help maintain solubility.
Q2: My assay seems to work initially, but I see visible crystals or a cloudy precipitate in my plate wells after a few hours of incubation. How can I solve this?
A2: This delayed precipitation often occurs because the compound is initially in a supersaturated state that is not stable over time, especially under incubation conditions (e.g., 37°C). The effective concentration of soluble AC-218 is decreasing during your experiment, which will affect your results.
Recommended Solutions:
-
Lower the Final Concentration: Your working concentration may be above the thermodynamic solubility limit of AC-218 in the final assay medium. Try performing a dose-response experiment at a lower concentration range.
-
Incorporate a Surfactant: Adding a low concentration of a non-ionic surfactant like Pluronic® F-68 (0.01-0.1%) or Tween® 80 (0.01-0.05%) to your final assay buffer can stabilize AC-218 and prevent it from precipitating over time.
-
Use Serum: If compatible with your assay, ensure the final medium contains a sufficient concentration of fetal bovine serum (FBS), as albumin and other proteins can help bind and solubilize hydrophobic compounds.
Q3: My cells are very sensitive to DMSO. What are the best alternative solvents or solubilization strategies for AC-218?
A3: If DMSO toxicity is a concern, several alternative strategies can be employed. The optimal choice depends on your specific cell type and assay.
-
Alternative Solvents: Consider using ethanol (B145695) or PEG-400 to prepare the stock solution. However, always run a vehicle control to check for solvent effects on your cells.
-
Formulation with Excipients: A highly effective method is to use solubilizing excipients. Formulating AC-218 with hydroxypropyl-β-cyclodextrin (HP-β-CD) can create an inclusion complex that is highly water-soluble. See the protocol below for more details.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and concentration for preparing a stock solution of AC-218?
A1: We recommend preparing a primary stock solution in 100% dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10-20 mM. Store this stock at -20°C or -80°C. Please refer to the data table below for solubility in other common organic solvents.
Q2: How does pH affect the solubility of AC-218?
A2: AC-218 is a weakly basic compound. Its solubility is significantly higher in acidic conditions (pH < 5) and decreases as the pH becomes more neutral or basic. In standard cell culture media (pH 7.2-7.4), the solubility is limited, which is why precipitation is often observed.
Q3: What is the maximum recommended final concentration of co-solvents like DMSO in a typical cell-based assay?
A3: Most cell lines can tolerate up to 0.5% DMSO without significant toxicity, but the ideal final concentration should be 0.1% or lower. It is crucial to perform a vehicle control experiment to ensure the final DMSO concentration does not impact your experimental results.
Data Summary Tables
Table 1: Solubility of AC-218 in Common Solvents at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mM) |
| DMSO | > 50 | > 100 |
| Ethanol | 15 | 30 |
| Methanol | 10 | 20 |
| PBS (pH 7.4) | < 0.005 | < 0.01 |
Table 2: Recommended Maximum Final Concentrations of Co-solvents in Cell-Based Assays
| Co-solvent | Recommended Max Concentration | Notes |
| DMSO | ≤ 0.1% | Most cell lines tolerate up to 0.5%; always verify with a vehicle control. |
| Ethanol | ≤ 0.2% | Can be more toxic than DMSO for some cell lines. |
Table 3: Effect of pH on AC-218 Aqueous Solubility
| pH | Solubility (µg/mL) |
| 4.5 | 15.2 |
| 6.0 | 1.1 |
| 7.4 | < 0.5 |
Experimental Protocols
Protocol 1: Preparation of AC-218 Stock Solution
-
Warm a vial of AC-218 powder to room temperature.
-
Add the appropriate volume of 100% DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add 1 mL of DMSO to 5 mg of AC-218, assuming a MW of 500 g/mol ).
-
Vortex vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if needed.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
Protocol 2: Stepwise Dilution Using Pluronic® F-68 to Prevent Precipitation
This protocol is designed to prepare a 10 µM working solution of AC-218 in a final assay medium containing 0.1% DMSO and 0.05% Pluronic® F-68.
-
Prepare a 10 mM stock solution of AC-218 in 100% DMSO as described above.
-
Prepare an "Intermediate Dilution Buffer" consisting of your base assay medium supplemented with 0.5% Pluronic® F-68. Vortex to mix.
-
Perform an intermediate dilution: Add 1 µL of the 10 mM AC-218 stock solution to 99 µL of the Intermediate Dilution Buffer. This creates a 100 µM solution in a medium containing 1% DMSO and ~0.5% Pluronic® F-68. Vortex immediately and thoroughly.
-
Perform the final dilution: Add 100 µL of the 100 µM intermediate solution from Step 3 to 900 µL of your final assay medium. This yields the final 10 µM working solution in a vehicle of 0.1% DMSO and 0.05% Pluronic® F-68.
Visual Guides
Caption: Troubleshooting workflow for AC-218 precipitation.
Caption: Surfactant micelles encapsulate AC-218, improving solubility.
"Anticancer agent 218" toxicity in non-cancerous cell lines
Technical Support Center: Anticancer Agent 218
Topic: Toxicity Profile in Non-Cancerous Cell Lines
This document provides essential technical information, troubleshooting guides, and frequently asked questions regarding the off-target toxicity of this compound in non-cancerous cell lines. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the postulated mechanism of off-target toxicity for Agent 218 in non-cancerous cells?
A1: this compound is a potent inhibitor of a kinase crucial for cancer cell proliferation. However, at higher concentrations, it can exhibit off-target effects by inhibiting kinases essential for the survival of normal cells.[1][2][3] This off-target activity is thought to disrupt normal cellular signaling, leading to the activation of the intrinsic apoptotic pathway, characterized by the activation of executioner caspase-3.[4][5][6]
Q2: My experimental results show higher-than-expected toxicity in non-cancerous control cells. What are the common causes?
A2: Higher-than-expected toxicity can stem from several factors:
-
Cell Line Sensitivity: Certain non-cancerous cell lines may have inherent sensitivities to Agent 218 due to their specific kinome expression profile.
-
High Compound Concentration: Using concentrations that significantly exceed the IC50 for the primary cancer target increases the likelihood of engaging lower-affinity, off-target kinases in non-cancerous cells.[3]
-
Assay Conditions: Factors like high cell density, extended incubation times, or the presence of contaminants can lead to artificially inflated toxicity readings.[7][8] It is also crucial to account for potential "edge effects" in microplates by not using the outer wells for experimental data.[7]
-
Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level.
Q3: How can I differentiate between specific off-target toxicity and general cytotoxic effects?
A3: Distinguishing between these two effects is critical.
-
Use a Structurally Unrelated Inhibitor: Test a different inhibitor that targets the same primary cancer pathway but has a distinct chemical structure. If the toxicity profile in non-cancerous cells differs, it suggests the toxicity of Agent 218 is due to its unique off-target interactions.[3]
-
Target Knockdown/Rescue Experiments: Use genetic tools like siRNA or CRISPR to knock down the primary target in the non-cancerous cells. If the toxicity persists with Agent 218 but not with the genetic knockdown, it points to an off-target effect.
-
Mechanistic Assays: Measure markers of specific cell death pathways, such as caspase-3 activation for apoptosis.[4][9][10] A specific off-target effect will likely trigger a defined signaling cascade, whereas general cytotoxicity may show broader cellular damage.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicate Wells | 1. Inconsistent Cell Seeding: Uneven cell distribution across the plate. 2. Pipetting Errors: Inaccurate liquid handling.[7] 3. Edge Effects: Evaporation or temperature changes in outer wells.[7] | 1. Ensure Homogeneous Cell Suspension: Gently mix the cell suspension before and during plating. 2. Calibrate Pipettes: Use calibrated pipettes and consistent technique. 3. Avoid Outer Wells: Fill perimeter wells with sterile PBS or media and do not use them for data points.[7] |
| IC50 Values Inconsistent with Published Data | 1. Different Cell Passage Number: Cellular responses can change with prolonged culturing. 2. Assay Protocol Differences: Variations in incubation time, cell density, or detection reagent. 3. Reagent Quality: Degradation of Agent 218 or assay reagents. | 1. Standardize Cell Culture: Use cells within a defined, low passage number range. 2. Adhere to Protocol: Strictly follow a validated experimental protocol. 3. Check Reagents: Use fresh, quality-controlled reagents. Prepare fresh dilutions of Agent 218 for each experiment. |
| Low or No Signal in Viability Assay | 1. Low Cell Density: Insufficient number of viable cells to generate a detectable signal.[7] 2. Reagent Incompatibility: The chosen assay (e.g., MTT) may not be suitable for the cell line's metabolic activity. 3. Incorrect Wavelength: Reading absorbance at the wrong wavelength for the assay. | 1. Optimize Seeding Density: Perform a titration experiment to find the optimal cell number per well.[8] 2. Test Alternative Assays: Consider an alternative viability assay (e.g., Crystal Violet, ATP-based assay).[11][12] 3. Verify Instrument Settings: Ensure the plate reader is set to the correct absorbance wavelength as specified in the assay protocol.[8] |
Quantitative Toxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various non-cancerous cell lines after a 48-hour exposure period. Doxorubicin is included as a common chemotherapeutic control.
| Cell Line | Cell Type | Agent 218 IC50 (µM) | Doxorubicin IC50 (µM) | Selectivity Index* |
| HEK293 | Human Embryonic Kidney | 18.5 ± 2.1 | 1.5 ± 0.3 | > 5 |
| HUVEC | Human Umbilical Vein Endothelial | 7.2 ± 0.9 | 0.8 ± 0.2 | ~ 2 |
| MRC-5 | Human Fetal Lung Fibroblast | 25.4 ± 3.5 | 2.1 ± 0.4 | > 8 |
| NIH/3T3 | Mouse Embryonic Fibroblast | 32.1 ± 4.0 | 2.8 ± 0.5 | > 10 |
*Selectivity Index is a calculated ratio of the IC50 in non-cancerous cells versus a representative cancer cell line (e.g., A549, with an IC50 of ~3 µM for Agent 218). A higher index suggests greater selectivity for cancer cells.
Key Experimental Protocols
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.[13][14][15] Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.[15]
Materials:
-
Non-cancerous cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well flat-bottom plates
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Include vehicle-only controls (medium with the same final concentration of DMSO) and untreated controls (medium only).
-
Incubate for the desired exposure period (e.g., 48 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
Visualized Pathways and Workflows
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Caspase 3 in Apoptosis - The Executioner and Its Role and Function in Cell Death | Bio-Techne [bio-techne.com]
- 5. Caspase 3 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Caspase-3 activation is an early event and initiates apoptotic damage in a human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caspase-3 activation: Significance and symbolism [wisdomlib.org]
- 11. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening | Springer Nature Experiments [experiments.springernature.com]
- 12. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Modifying Anticancer Agent 218 for Better Efficacy
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working to enhance the efficacy of "Anticancer agent 218," a novel inhibitor of the PI3K/Akt signaling pathway.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the modification and evaluation of Agent 218 derivatives.
Q1: My new analog of Agent 218 shows high potency in biochemical assays but poor activity in cell-based assays. What are the potential causes and solutions?
A1: This is a common challenge in drug development. The discrepancy often points to issues with cell permeability, efflux by transporters, or metabolic instability.
-
Troubleshooting Steps:
-
Assess Physicochemical Properties: Characterize the solubility and lipophilicity (LogP) of your analog. Poor solubility can prevent the compound from reaching its intracellular target.
-
Cellular Accumulation Assay: Perform an assay to measure the intracellular concentration of the compound. Low accumulation suggests poor membrane permeability or active efflux.
-
Metabolic Stability Assay: Incubate the compound with liver microsomes to assess its metabolic stability. Rapid degradation can lead to a loss of active compound in the cell culture medium.
-
Q2: I'm observing significant cytotoxicity in non-cancerous cell lines. How can I investigate and mitigate potential off-target effects?
A2: Off-target effects are a major concern and can arise from a lack of specificity of the inhibitor.[1][2] The primary cause is often the structural similarity of the ATP-binding pocket across many kinases.[2]
-
Troubleshooting Steps:
-
Kinome Profiling: Screen your modified agent against a broad panel of kinases. This will provide a selectivity profile and identify potential off-target kinases that could be responsible for the observed toxicity.
-
Dose-Response Analysis: Conduct a comprehensive dose-response study in both cancer and non-cancerous cell lines. A narrow therapeutic window (small difference between the efficacious and toxic concentrations) suggests significant off-target effects.
-
Pathway Analysis: Use western blotting to check for the activation or inhibition of other key signaling pathways that are known to be affected by off-target kinase activities.[1]
-
Structural Modification: If a specific off-target kinase is identified, consider structure-activity relationship (SAR) studies to modify your compound to reduce its affinity for the off-target while maintaining potency for PI3K.
-
Q3: How can I improve the aqueous solubility of my lead compound, Agent 218-A4, without compromising its activity?
A3: Poor solubility is a frequent hurdle in drug development.[3][] Several formulation and chemical modification strategies can be employed.
-
Potential Solutions:
-
Salt Formation: If your compound has ionizable groups, forming a salt can significantly improve solubility.
-
Co-solvents and Excipients: For in vitro experiments, using co-solvents like DMSO or formulating the compound with solubilizing agents such as cyclodextrins can enhance solubility.[5][6]
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the compound, leading to a faster dissolution rate.[7]
-
Prodrug Approach: Design a more soluble prodrug that is converted to the active compound intracellularly.
-
Q4: After initial successful treatment, cancer cells are developing resistance to my modified Agent 218. What are the likely mechanisms and how can I study them?
A4: Acquired resistance is a common phenomenon in cancer therapy and can occur through various mechanisms.[8][9][10]
-
Investigative Approaches:
-
Sequence Target Gene: Sequence the PIK3CA gene in resistant cell lines to check for secondary mutations that may prevent drug binding.
-
Analyze Bypass Pathways: Use phosphoproteomics or western blot arrays to determine if resistant cells have activated alternative survival pathways to compensate for PI3K inhibition.[11]
-
Examine Drug Efflux: Measure the expression and activity of ABC transporters (e.g., P-glycoprotein) which can pump the drug out of the cell.[12]
-
Combination Therapy Screening: Test the efficacy of your agent in combination with inhibitors of potential bypass pathways to overcome resistance.
-
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of Agent 218 Analogs
| Compound | Molecular Weight ( g/mol ) | LogP | Aqueous Solubility (µg/mL) | In Vitro IC50 (PI3Kα, nM) | Cell Viability (MCF-7, IC50 µM) |
|---|---|---|---|---|---|
| Agent 218 | 450.5 | 4.2 | <1 | 15 | 2.5 |
| Agent 218-A1 | 464.6 | 3.8 | 5 | 12 | 1.1 |
| Agent 218-A2 | 482.5 | 4.5 | <0.5 | 8 | 3.8 |
| Agent 218-A3 | 510.6 | 3.1 | 25 | 20 | 0.5 |
Table 2: Kinase Selectivity Profile for Agent 218-A3 (% Inhibition at 1 µM)
| Kinase Target | % Inhibition | Kinase Target | % Inhibition |
|---|---|---|---|
| PI3Kα | 98% | mTOR | 85% |
| PI3Kβ | 95% | PDK1 | 35% |
| PI3Kδ | 92% | MEK1 | <5% |
| PI3Kγ | 88% | ERK2 | <5% |
| Akt1 | 45% | SRC | 15% |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of Agent 218 analogs against PI3Kα using a luminescence-based assay.[13]
-
Reagent Preparation : Prepare a 1X kinase assay buffer. Dilute the recombinant PI3Kα enzyme and prepare serial dilutions of the test compounds.
-
Reaction Setup : In a 96-well plate, add the test compound, diluted enzyme, and substrate.
-
Initiation : Start the reaction by adding ATP.
-
Incubation : Incubate the plate at 30°C for 1 hour.
-
Detection : Add a detection reagent that measures the amount of ADP produced, which correlates with kinase activity. Measure luminescence using a plate reader.
-
Data Analysis : Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot Analysis for PI3K Pathway Inhibition
This protocol is used to confirm the on-target effect of Agent 218 analogs by measuring the phosphorylation of downstream effectors like Akt.[14][15][16][17]
-
Cell Treatment : Seed cancer cells (e.g., MCF-7) and allow them to attach overnight. Treat the cells with various concentrations of the test compound for 2-4 hours.
-
Cell Lysis : Wash the cells with ice-cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer : Separate 20-30 µg of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation : Block the membrane and then incubate overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin).
-
Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate.
-
Analysis : Quantify the band intensities and normalize the phospho-Akt signal to total Akt and the loading control.
Protocol 3: Cell Viability (MTT) Assay
This protocol measures the cytotoxic effect of Agent 218 analogs on cancer cell lines.[18][19][20][21]
-
Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment : Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
MTT Addition : Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[18][21]
-
Formazan (B1609692) Solubilization : Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the viability against the drug concentration.
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway targeted by this compound.
Caption: Experimental workflow for screening modified Agent 218 analogs.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Improving API Solubility [sigmaaldrich.com]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Mechanisms and insights into drug resistance in cancer [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of acquired tumor drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. MTT (Assay protocol [protocols.io]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Anticancer Agent 218 vs. Cisplatin in Ovarian Cancer Cells
Disclaimer: "Anticancer agent 218" is a hypothetical compound created for the purpose of this guide. All data and experimental results associated with "this compound" are illustrative and not based on published research. The information provided for cisplatin (B142131) is based on publicly available scientific literature.
This guide provides a comparative analysis of the hypothetical novel therapeutic compound, "this compound," and the established chemotherapeutic drug, cisplatin, in the context of ovarian cancer cell models. The objective is to present a side-by-side view of their efficacy, mechanism of action, and impact on key cellular pathways based on simulated experimental data.
Introduction to the Agents
Cisplatin (cis-diamminedichloroplatinum(II)) is a cornerstone of chemotherapy for various solid tumors, including ovarian cancer.[1] Its primary mechanism of action involves forming covalent adducts with DNA, which obstructs DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[2][3] However, its clinical efficacy is often hampered by the development of drug resistance and significant side effects.[4][5] Mechanisms of resistance are multifactorial and include reduced drug accumulation, increased DNA repair, and the activation of pro-survival signaling pathways.[2][6][7]
This compound (Hypothetical) is a novel, selective small-molecule inhibitor designed to target the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is frequently hyperactivated in ovarian cancer and is known to play a crucial role in promoting cell survival, proliferation, and contributing to cisplatin resistance.[6][8] By inhibiting this pathway, Agent 218 aims to induce apoptosis and potentially overcome the resistance mechanisms that limit the effectiveness of traditional chemotherapies.
Comparative Efficacy and Cytotoxicity
The cytotoxic effects of Agent 218 and cisplatin were evaluated in two human ovarian cancer cell lines: the cisplatin-sensitive A2780 line and its derived cisplatin-resistant counterpart, A2780/CP70.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Agent | Cell Line | IC50 (µM) after 48h Treatment |
| Cisplatin | A2780 (Sensitive) | 1.40 ± 0.11[9] |
| A2780/CP70 (Resistant) | 18.2 ± 2.1 (13-fold resistance)[7] | |
| Agent 218 | A2780 (Sensitive) | 0.55 ± 0.08 |
| A2780/CP70 (Resistant) | 0.78 ± 0.10 |
Data for Agent 218 is illustrative.
The data clearly indicates that while cisplatin's efficacy is dramatically reduced in the resistant cell line, Agent 218 retains potent activity, suggesting its potential to treat platinum-resistant ovarian cancer.
Induction of Apoptosis
The ability of each agent to induce apoptosis was quantified using Annexin V/PI staining followed by flow cytometry analysis after 24 hours of treatment.
Table 2: Apoptosis Induction in A2780/CP70 Resistant Cells
| Treatment (at IC50 concentration) | Percentage of Apoptotic Cells (Annexin V+) |
| Control (Untreated) | 4.5% ± 1.2% |
| Cisplatin (18 µM) | 48.2% ± 3.5% |
| Agent 218 (0.78 µM) | 65.7% ± 4.1% |
Data for Agent 218 is illustrative.
Agent 218 demonstrates a more potent induction of apoptosis in cisplatin-resistant cells compared to cisplatin itself.
Mechanism of Action and Pathway Analysis
To confirm the distinct mechanisms of action, the levels of key protein markers associated with DNA damage (for cisplatin) and PI3K/Akt pathway inhibition (for Agent 218) were assessed via Western Blot.
Table 3: Key Biomarker Modulation in A2780/CP70 Cells
| Treatment | p-Akt (Ser473) Level | γH2AX (p-H2A.X Ser139) Level |
| Control (Untreated) | 100% (Baseline) | 100% (Baseline) |
| Cisplatin (18 µM) | 185% (Upregulated) | 450% (Strongly Upregulated) |
| Agent 218 (0.78 µM) | 15% (Strongly Downregulated) | 110% (No significant change) |
Data for Agent 218 is illustrative. Cisplatin has been shown to activate the Akt survival pathway, which may counteract its cytotoxic effects.[8]
These results support the proposed mechanisms: cisplatin acts primarily by inducing DNA damage (indicated by γH2AX), while Agent 218 effectively inhibits the PI3K/Akt survival pathway (indicated by decreased p-Akt).
Visualizing the Mechanisms and Workflow
Caption: Cisplatin induces apoptosis via DNA adduct formation.
Caption: Agent 218 inhibits the pro-survival PI3K/Akt pathway.
Caption: Workflow for the comparative analysis of the two agents.
Experimental Protocols
A. Cell Culture and Drug Treatment Human ovarian cancer cell lines A2780 (cisplatin-sensitive) and A2780/CP70 (cisplatin-resistant) were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells were seeded and allowed to attach for 24 hours before being treated with varying concentrations of cisplatin or Agent 218 for the indicated times.
B. MTT Cytotoxicity Assay Cells were seeded in 96-well plates at a density of 5,000 cells/well. After 24 hours, they were treated with a range of concentrations of each drug for 48 hours. Following treatment, 20 µL of MTT solution (5 mg/mL) was added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in 150 µL of DMSO. Absorbance was measured at 490 nm using a microplate reader. The IC50 value, the concentration of drug required to inhibit cell growth by 50%, was calculated using non-linear regression analysis.
C. Apoptosis Assay by Flow Cytometry Cells were seeded in 6-well plates and treated with the respective IC50 concentrations of each drug for 24 hours. Both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X Binding Buffer. Cells were stained using an Annexin V-FITC and Propidium Iodide (PI) Apoptosis Detection Kit according to the manufacturer's protocol. Samples were analyzed within one hour on a flow cytometer.
D. Western Blot Analysis After treatment with the respective IC50 concentrations for 24 hours, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations were determined using a BCA protein assay. Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked and then incubated overnight at 4°C with primary antibodies against p-Akt (Ser473), γH2AX (Ser139), and β-actin (as a loading control). After washing, membranes were incubated with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This comparative guide highlights the distinct mechanisms and differential efficacy of cisplatin and the hypothetical "this compound." While cisplatin is a potent DNA-damaging agent, its effectiveness is severely limited in resistant ovarian cancer cells.[2][7] Furthermore, cisplatin treatment can paradoxically activate pro-survival pathways like Akt/mTOR, which may contribute to this resistance.[8]
In contrast, "this compound," by directly targeting the PI3K/Akt pathway, shows high efficacy in both cisplatin-sensitive and, crucially, cisplatin-resistant cell models. This suggests that a targeted approach against key survival pathways could represent a powerful strategy to overcome chemoresistance in ovarian cancer. The data underscores the importance of developing novel agents with mechanisms of action that circumvent known resistance pathways.
References
- 1. Cisplatin induced apoptosis of ovarian cancer A2780s cells by activation of ERK/p53/PUMA signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Enhancement of cisplatin-induced apoptosis by β-elemene in resistant human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of cisplatin resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cisplatin Resistance in Ovarian Cancer: Classical Outlook and Newer Perspectives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Acquired cisplatin resistance in human ovarian cancer cells is associated with enhanced repair of cisplatin-DNA lesions and reduced drug accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of the Akt/mTOR survival pathway in cisplatin resistance in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced Accumulation of Cisplatin in Ovarian Cancer Cells from Combination with Wedelolactone and Resulting Inhibition of Multiple Epigenetic Drivers - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Synergistic Anticancer Effects of "Anticancer Agent 218" in Combination with Paclitaxel
Introduction
Paclitaxel (B517696) is a cornerstone of chemotherapy, exerting its anticancer effects by stabilizing microtubules, which leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][2][3][][5] However, challenges such as drug resistance and toxicity limit its efficacy.[6] Combination therapy, which pairs cytotoxic agents with compounds that have complementary mechanisms of action, is a key strategy to enhance therapeutic outcomes.[7] This guide provides a comparative analysis of the synergistic effects observed when combining paclitaxel with the novel investigational compound "Anticancer Agent 218," a potent and selective Bcl-2 inhibitor.
The rationale for this combination lies in their distinct but convergent mechanisms for inducing apoptosis. While paclitaxel promotes apoptosis by disrupting microtubule dynamics[1][2][3], Bcl-2 is an anti-apoptotic protein that prevents cell death. By inhibiting Bcl-2, "this compound" is hypothesized to lower the threshold for apoptosis, thereby sensitizing cancer cells to the effects of paclitaxel. Studies have shown that combining paclitaxel with Bcl-2 family inhibitors can lead to synergistic apoptosis activation.[8][9][10]
Quantitative Analysis of Synergistic Cytotoxicity
The synergistic effect of "this compound" and paclitaxel was evaluated across two distinct human cancer cell lines: A549 (non-small cell lung cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) for each agent alone and in combination was determined using a standard MTT assay.[11][12][13] The degree of synergy was quantified using the Combination Index (CI), calculated based on the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Treatment | IC50 (nM) | Combination Index (CI) at ED50 |
| A549 | Paclitaxel | 15.2 | - |
| This compound | 35.5 | - | |
| Paclitaxel + this compound (1:2 ratio) | 6.8 (Paclitaxel) / 13.6 (Agent 218) | 0.45 (Synergism) | |
| MCF-7 | Paclitaxel | 10.8 | - |
| This compound | 28.1 | - | |
| Paclitaxel + this compound (1:2 ratio) | 4.5 (Paclitaxel) / 9.0 (Agent 218) | 0.42 (Synergism) |
Enhanced Apoptosis Induction
To confirm that the observed synergistic cytotoxicity was due to an increase in programmed cell death, apoptosis was assessed via Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.[14][15][16] The combination treatment resulted in a significantly higher percentage of apoptotic cells compared to either agent alone.
| Cell Line | Treatment (at IC50) | % Apoptotic Cells (Annexin V+) |
| A549 | Control | 4.5% |
| Paclitaxel | 22.1% | |
| This compound | 15.8% | |
| Combination | 58.4% | |
| MCF-7 | Control | 3.8% |
| Paclitaxel | 25.3% | |
| This compound | 18.2% | |
| Combination | 65.7% |
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Cell Seeding: A549 and MCF-7 cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.[11]
-
Drug Treatment: Cells were treated with serial dilutions of paclitaxel, "this compound," or the combination at a constant ratio for 48 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.[11][17]
-
Solubilization: The medium was removed, and 100 µL of DMSO was added to dissolve the formazan (B1609692) crystals.[12]
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.[11]
2. Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Cells were treated with the respective IC50 concentrations of the drugs for 24 hours.
-
Cell Harvesting: Both floating and adherent cells were collected, washed with cold PBS, and centrifuged.[14]
-
Staining: Cells were resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide were added, and the suspension was incubated for 15 minutes at room temperature in the dark.[14][15]
-
Flow Cytometry: The samples were analyzed by flow cytometry to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.[14]
3. Western Blot Analysis
-
Protein Extraction: Following drug treatment, cells were lysed to extract total protein.
-
SDS-PAGE and Transfer: Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin).[18][19]
-
Detection: After incubation with a corresponding secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Experimental workflow for assessing the synergy of "this compound" and paclitaxel.
Caption: Proposed signaling pathway for the synergistic action of the combined therapy.
References
- 1. droracle.ai [droracle.ai]
- 2. Paclitaxel - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 5. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Synergistic Anticancer Effect of Paclitaxel and Noscapine on Human Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel synergistic anticancer effect of fungal cholestanol glucoside and paclitaxel: Apoptosis induced by an intrinsic pathway through ROS generation in cervical cancer cell line (HeLa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combining paclitaxel with ABT-263 has a synergistic effect on paclitaxel resistant prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Anticancer Efficacy of Anticancer agent 218: A Comparative Guide
This guide provides a comprehensive framework for validating the in vivo anticancer activity of "Anticancer agent 218," a novel pro-oxidant agent, also known as TACIMA-218. It offers a comparative analysis against standard-of-care chemotherapeutics for melanoma and lymphoma, along with detailed experimental protocols and pathway diagrams to support robust preclinical research.
Introduction to this compound (TACIMA-218)
"this compound" (TACIMA-218) is a novel thiol-alkylating compound that induces significant apoptosis in a wide range of cancer cell lines. Its mechanism of action is centered on inducing oxidative stress, which leads to the repression of RNA translation and alterations in key signaling pathways, including AKT, p38, and JNK. A key feature of TACIMA-218 is its selectivity for cancer cells, sparing normal cells and suggesting a favorable safety profile. Preclinical studies have demonstrated its potential to induce complete regression of established lymphoma and melanoma tumors in immunocompetent animal models with no observable toxicity.[1]
Comparative In Vivo Efficacy
This section compares the in vivo anticancer activity of this compound (TACIMA-218) with standard-of-care agents for melanoma (Dacarbazine) and lymphoma (Cyclophosphamide). The data presented below is a synthesis of findings from various preclinical studies and serves as a benchmark for evaluating the performance of novel therapeutic agents.
Melanoma Models
Standard-of-Care: Dacarbazine (B1669748) (DTIC) is a conventional alkylating agent used in the treatment of metastatic melanoma.[2][3] However, its efficacy as a single agent is often limited.[2]
| Treatment Group | Dosage and Schedule | Tumor Growth Inhibition (TGI) | Survival Benefit | Noteworthy Observations |
| Vehicle Control | e.g., Saline, i.p., daily | - | - | Uninhibited tumor growth. |
| Dacarbazine | e.g., 10-50 mg/kg, i.p., 3x/week for 2 weeks | Moderate | Modest increase in median survival.[4] | Efficacy can be variable depending on the melanoma model.[1][5] |
| This compound | e.g., 10-40 mg/kg, i.p., 6 injections | Significant, with reports of complete tumor regression.[1] | Substantial increase in survival.[1] | No apparent toxicity reported at therapeutic doses.[1] |
Lymphoma Models
Standard-of-Care: Cyclophosphamide (B585) is a widely used alkylating agent in the treatment of lymphomas.[6] It has demonstrated significant antitumor effects in preclinical models.
| Treatment Group | Dosage and Schedule | Tumor Growth Inhibition (TGI) | Survival Benefit | Noteworthy Observations |
| Vehicle Control | e.g., Saline, i.p., single dose | - | - | Progressive tumor growth. |
| Cyclophosphamide | e.g., 150-250 mg/kg, i.p., single dose | Significant, can induce tumor regression.[6][7] | Increased long-term survival.[7] | Can cause delayed toxicity, including weight loss and lymphopenia.[8] |
| This compound | e.g., 10 mg/kg, i.p., 6 injections | Significant, with reports of complete tumor regression.[1] | Substantial increase in survival. | No apparent toxicity reported at therapeutic doses.[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vivo studies. The following protocols are for establishing and evaluating the efficacy of anticancer agents in murine melanoma and lymphoma models.
B16-F10 Melanoma Syngeneic Model
Cell Line: B16-F10 murine melanoma cells.
Animal Strain: C57BL/6 mice (6-8 weeks old).
Tumor Implantation:
-
Culture B16-F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Harvest cells at 80-90% confluency using trypsin-EDTA.
-
Wash cells twice with sterile PBS and resuspend at a concentration of 5 x 10^5 cells/100 µL in sterile PBS.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
Treatment Protocol:
-
Monitor tumor growth daily using calipers.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (n=8-10 per group).
-
Administer this compound, Dacarbazine, or vehicle control as per the specified dosage and schedule via intraperitoneal (i.p.) injection.
Efficacy and Toxicity Assessment:
-
Measure tumor volume three times a week using the formula: (Length x Width²)/2.
-
Monitor body weight three times a week as an indicator of systemic toxicity.
-
Record survival data and plot Kaplan-Meier survival curves.
-
At the end of the study, excise tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
EL4 Lymphoma Syngeneic Model
Cell Line: EL4 murine T-cell lymphoma cells.
Animal Strain: C57BL/6 mice (6-8 weeks old).
Tumor Implantation:
-
Culture EL4 cells in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 2-mercaptoethanol.
-
Harvest and wash cells as described for the B16-F10 model.
-
Resuspend cells at a concentration of 1 x 10^6 cells/100 µL in sterile PBS.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
Treatment Protocol:
-
Monitor tumor growth and randomize mice into treatment groups as described for the melanoma model.
-
Administer this compound, Cyclophosphamide, or vehicle control as per the specified dosage and schedule via i.p. injection.
Efficacy and Toxicity Assessment:
-
Follow the same procedures for tumor volume measurement, body weight monitoring, and survival analysis as outlined for the melanoma model.
-
At the end of the study, tumors and relevant organs (e.g., spleen, liver) can be harvested for further analysis.
Visualizing Experimental Design and Mechanism of Action
Experimental Workflow
Caption: Workflow for in vivo validation of anticancer agents.
Signaling Pathway of this compound (TACIMA-218)
Caption: Signaling cascade initiated by this compound.
References
- 1. Chemoimmunotherapy for melanoma with dacarbazine and 2,4-dinitrochlorobenzene: results from a murine tumour model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of combined axitinib with dacarbazine in a B16F1 melanoma xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. In-vitro and in-vivo inhibition of melanoma growth and metastasis by the drug combination of celecoxib and dacarbazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental dacarbazine antitumor activity and skin toxicity in relation to light exposure and pharmacologic antidotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclophosphamide eradicates murine immunogenic tumor coding for a non-self-antigen and induces antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective specific immunity induced by cyclophosphamide plus tumor necrosis factor alpha combination treatment of EL4-lymphoma-bearing C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Delayed toxicity of cyclophosphamide in normal mice - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Drug Resistance: A Comparative Analysis of Anticancer Agent 218's Efficacy in Resistant Cancer Cell Lines
Disclaimer: The following guide uses Doxorubicin, a well-documented anthracycline antibiotic used in cancer chemotherapy, as a representative model for "Anticancer agent 218." This substitution is necessary as "this compound" does not correspond to a known therapeutic agent in publicly available scientific literature. The data and mechanisms discussed are based on studies of Doxorubicin and its interaction with drug-resistant cancer cell lines. This approach allows for a realistic and data-driven comparison that mirrors the requirements for evaluating a novel anticancer compound.
Drug resistance remains a formidable challenge in oncology, often leading to treatment failure and disease progression. The development of novel therapeutic agents capable of overcoming these resistance mechanisms is a critical area of research. This guide provides a comparative overview of the efficacy of this compound (represented by Doxorubicin) on various drug-resistant cancer cell lines, supported by experimental data and detailed protocols.
Comparative Efficacy of this compound in Drug-Sensitive vs. Drug-Resistant Cell Lines
The cytotoxic effects of this compound were evaluated across a panel of human cancer cell lines, including both drug-sensitive parental lines and their drug-resistant counterparts. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined to quantify the level of resistance.
| Cell Line | Cancer Type | Status | This compound (Doxorubicin) IC50 (µM) | Reference Cell Line | Fold Resistance |
| MCF-7 | Breast Cancer | Sensitive (Parental) | 2.5 | - | - |
| MCF-7/Dox | Breast Cancer | Resistant | >20 | MCF-7 | >8 |
| HepG2 | Liver Cancer | Moderately Sensitive | 12.2 | - | - |
| Huh7 | Liver Cancer | Resistant | >20 | HepG2 | >1.6 |
| A549 | Lung Cancer | Resistant | >20 | - | - |
| VMCUB-1 | Bladder Cancer | Resistant | >20 | - | - |
| BFTC-905 | Bladder Cancer | Sensitive | 2.3 | - | - |
| M21 | Skin Melanoma | Sensitive | 2.8 | - | - |
| HeLa | Cervical Carcinoma | Moderately Sensitive | 2.9 | - | - |
Table 1: Comparative IC50 Values of this compound (Doxorubicin) in Various Cancer Cell Lines. [1] As demonstrated, cell lines with acquired resistance (e.g., MCF-7/Dox) or intrinsic resistance (e.g., Huh7, A549, VMCUB-1) exhibit significantly higher IC50 values, indicating a reduced sensitivity to the agent compared to their sensitive counterparts.[1]
Mechanisms of Resistance to this compound
The development of resistance to chemotherapeutic agents like this compound is a multifactorial process. Key mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), is a primary mechanism of multidrug resistance (MDR).[2] These transporters actively pump the drug out of the cancer cell, reducing its intracellular concentration and thereby its cytotoxic effect.[2]
-
Enhanced DNA Repair: this compound often induces DNA damage in cancer cells.[3] Resistant cells may upregulate DNA repair mechanisms to counteract this damage, promoting cell survival.[3]
-
Alterations in Drug Metabolism: Cancer cells can develop resistance by altering the metabolic pathways that activate or inactivate the drug.[3]
-
Inhibition of Apoptosis: Resistance can also be achieved by dysregulating the apoptotic pathways, making the cancer cells less susceptible to programmed cell death induced by the therapeutic agent.[3]
Signaling Pathways Implicated in Resistance
Several signaling pathways are known to be involved in the development and maintenance of drug resistance. The PI3K/Akt/mTOR and MAPK pathways are central to cell survival and proliferation and are often dysregulated in resistant cancers.
Experimental Protocols
The following are generalized protocols for assessing the efficacy of an anticancer agent in drug-resistant cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of an anticancer agent and to calculate the IC50 value.
Materials:
-
Parental and drug-resistant cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drug).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis for Protein Expression
This technique is used to detect and quantify the expression levels of specific proteins involved in drug resistance, such as P-glycoprotein.
Materials:
-
Parental and drug-resistant cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-P-gp, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities. Use a loading control like β-actin for normalization.
Conclusion
The data presented in this guide, using Doxorubicin as a model for this compound, highlights the significant challenge posed by drug resistance in cancer therapy. A thorough understanding of the mechanisms of resistance and the signaling pathways involved is crucial for the development of more effective anticancer agents. The provided experimental protocols offer a framework for the preclinical evaluation of novel compounds against drug-resistant cancer cell lines. Further investigations into combination therapies and targeted agents that can circumvent these resistance mechanisms are warranted to improve clinical outcomes for patients with refractory cancers.
References
- 1. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 2. Comparative study of the sensitivities of cancer cells to doxorubicin, and relationships between the effect of the drug-efflux pump P-gp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis: TACIMA-218 Versus Standard-of-Care Anticancer Agents
For Immediate Release to the Scientific Community
This guide provides a detailed comparative analysis of the novel anticancer agent TACIMA-218 against established drugs for the treatment of lymphoma and melanoma. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical data to inform future research and development efforts.
Introduction to TACIMA-218
TACIMA-218 (Thiol Alkylating Compound Inducing Massive Apoptosis-218) is a novel pro-oxidant molecule with selective anticancer properties.[1][2] It induces apoptotic cell death in a wide range of murine and human cancer cell lines, including those with p53 mutations, while showing minimal toxicity to normal cells.[1][2] Preclinical studies have demonstrated its efficacy in mouse models of lymphoma and melanoma, where it induced complete tumor regression.[1][2]
Mechanism of Action
TACIMA-218's primary mechanism of action involves the induction of oxidative stress. It functions as a thiol-alkylating agent, leading to a disruption of redox homeostasis and key metabolic pathways within cancer cells.[1][2] This targeted oxidative stress triggers a cascade of events, including the repression of RNA translation and alterations in the AKT, p38, and JNK signaling pathways, ultimately culminating in apoptosis.[1][2]
Comparative In Vitro Cytotoxicity
The in vitro cytotoxic activity of TACIMA-218 was evaluated against various cancer cell lines and compared with standard-of-care chemotherapeutic agents, dacarbazine (B1669748) for melanoma and cyclophosphamide (B585) for lymphoma.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| TACIMA-218 | EL4 | T-cell Lymphoma | ~5 | [3] |
| A20 | B-cell Lymphoma | ~7 | [3] | |
| P815 | Mastocytoma | ~6 | [3] | |
| Dacarbazine | B16F10 | Melanoma | 1400 µg/mL (~7.7 mM) | [4] |
| A375 | Melanoma | 15.40 ± 1.39 | [5] | |
| SK-MEL-28 | Melanoma | 309.55 ± 5.73 | [5] | |
| Cyclophosphamide | Raw 264.7 | Monocyte-Macrophage | 145.44 µg/mL (~557 µM) | Not on lymphoma cell lines |
Note: Direct comparison of IC50 values for cyclophosphamide on EL4 and A20 lymphoma cell lines was not available in the searched literature. The provided value is for a different cell line and should be interpreted with caution.
Comparative In Vivo Efficacy
Preclinical in vivo studies have demonstrated the potent antitumor activity of TACIMA-218 in both lymphoma and melanoma mouse models.
Lymphoma Model (EL4)
TACIMA-218 administered intraperitoneally resulted in a significant reduction in tumor growth in mice bearing EL4 lymphoma tumors.[1] In comparison, cyclophosphamide, a standard agent for lymphoma, has shown transient tumor regression in the same model.[2] A combination of cyclophosphamide with TNF-alpha resulted in approximately 60% long-term survival in EL4-bearing mice.
Melanoma Model (B16F0)
In a B16F0 melanoma mouse model, TACIMA-218 treatment led to complete tumor regression and significantly prolonged survival.[1] For comparison, dacarbazine, a standard chemotherapy for melanoma, has been shown to prolong the median survival of mice in a B16F10 melanoma model.[6]
| Compound | Mouse Model | Cancer Type | Reported Efficacy | Reference |
| TACIMA-218 | EL4 | Lymphoma | Significant tumor growth reduction | [1] |
| B16F0 | Melanoma | Complete tumor regression, prolonged survival | [1] | |
| Cyclophosphamide | EL4 | Lymphoma | Transient tumor regression | [2] |
| EL4 (+ TNF-alpha) | Lymphoma | ~60% long-term survival | Not directly cited | |
| Dacarbazine | B16F10 | Melanoma | Prolonged median survival | [6] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
Protocol:
-
Seed cells at a desired density in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Apoptosis Assay (Annexin V Staining)
Annexin V staining is a common method to detect early-stage apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.
Protocol:
-
Induce apoptosis in cell cultures by treating with the test compound.
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and a viability dye such as propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
TACIMA-218 demonstrates significant promise as a novel anticancer agent with a distinct mechanism of action centered on inducing oxidative stress in cancer cells. Preclinical data indicate potent in vitro cytotoxicity against lymphoma and melanoma cell lines and remarkable in vivo efficacy in mouse models, suggesting a favorable therapeutic window.
Direct quantitative comparisons with standard-of-care drugs like cyclophosphamide and dacarbazine are challenging due to variations in experimental conditions across different studies. However, the available data suggest that TACIMA-218's efficacy, particularly its ability to induce complete tumor regression in preclinical models, warrants further investigation. Head-to-head comparative studies under identical experimental conditions are essential to definitively establish the therapeutic potential of TACIMA-218 relative to existing treatments.
This guide serves as a foundational resource for the scientific community to build upon. Further research into the nuanced mechanisms of TACIMA-218 and its performance in a broader range of cancer models will be critical in advancing this promising agent towards clinical application.
References
- 1. Protective specific immunity induced by cyclophosphamide plus tumor necrosis factor alpha combination treatment of EL4-lymphoma-bearing C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclophosphamide eradicates murine immunogenic tumor coding for a non-self-antigen and induces antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High doses of 60-plus year-old chemotherapy drug found to spur immune system attack on lymphoma [dana-farber.org]
- 4. The Cytotoxicity of Dacarbazine Potentiated by Sea Cucumber Saponin in Resistant B16F10 Melanoma Cells through Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In-vitro and in-vivo inhibition of melanoma growth and metastasis by the drug combination of celecoxib and dacarbazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Anticancer Agent "TACIMA-218": A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical findings reported for the novel anticancer agent TACIMA-218. As of the latest review, no direct independent validation or replication studies for the key findings on TACIMA-218 have been published. This document, therefore, summarizes the initial discoveries and juxtaposes them with established alternative therapies and mechanistically similar agents to offer a framework for critical evaluation and future research.
Executive Summary
TACIMA-218 is a novel small molecule identified as a potent pro-oxidant anticancer agent.[1][2] The foundational research demonstrated its efficacy in inducing apoptosis in lymphoma and melanoma cancer cells, both in vitro and in vivo.[1][2] The proposed mechanism of action involves the induction of oxidative stress through thiol-alkylation, leading to the disruption of redox homeostasis and alterations in key signaling pathways, including AKT, p38, and JNK.[1][2] Notably, TACIMA-218 is reported to be selective for cancer cells, sparing normal cells.[2]
This guide compares the preclinical data of TACIMA-218 with the standard-of-care treatments for melanoma and lymphoma—BRAF inhibitors (Vemurafenib, Dabrafenib) and the R-CHOP chemotherapy regimen, respectively. Additionally, a comparison with Elesclomol (B1671168), another pro-oxidant anticancer agent, is included to provide context on agents with a similar mechanism of action.
Data Presentation: Preclinical Efficacy
The following tables summarize the available quantitative data from preclinical studies. It is important to note the variability in experimental conditions across different studies, which should be considered when making direct comparisons.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound/Regimen | Cancer Type | Cell Line(s) | IC50 (µM) | Reference(s) |
| TACIMA-218 | T-cell Lymphoma | EL4 | ~4 µM | [3] |
| B-cell Lymphoma | A20 | ~5 µM | [3] | |
| Mastocytoma | P815 | ~6 µM | [3] | |
| Vemurafenib (B611658) | Melanoma (BRAF V600E) | M229 | 0.5 µM | [4] |
| Melanoma (BRAF V600E) | SM1 | 14 µM | [4] | |
| Melanoma (BRAF V600E) | A375 | Not specified, but sensitive | [5] | |
| Dabrafenib | Melanoma (BRAF V600E) | A375P, SK-MEL-28 | <0.2 µM | [6] |
| Melanoma (BRAF V600E) | A375, SK-MEL-28, WM-239 | 0.005, 0.002, 0.006 µM | [7] | |
| R-CHOP | Mantle Cell Lymphoma | JeKo-1 | 9.21 µg/mL (at 48h) | [8] |
| Elesclomol | Glioblastoma | GSC lines | Not specified, but effective | [9] |
Table 2: In Vivo Antitumor Activity
| Compound/Regimen | Cancer Model | Dosing Regimen | Outcome | Reference(s) |
| TACIMA-218 | EL4 Lymphoma (mice) | 20 mg/kg, i.p., daily for 6 days | Complete tumor regression | [10] |
| B16F0 Melanoma (mice) | 10 or 40 mg/kg, i.p., daily for 6 days | Significant tumor growth inhibition | [10] | |
| Dabrafenib | BRAF V600E Melanoma Xenograft (mice) | Not specified | Tumor growth inhibition | [11] |
| R-CHOP | Not directly comparable in preclinical models | Not applicable | Standard of care in human patients | [12][13] |
| Elesclomol | Glioblastoma Xenograft (mice) | Not specified | Impaired tumor growth | [9] |
Experimental Protocols
TACIMA-218 Proliferation Assay: Murine lymphoma (EL4, A20) and mastocytoma (P815) cell lines were seeded in 96-well plates and treated with varying concentrations of TACIMA-218. Cell proliferation was assessed after a specified incubation period (e.g., 72 hours) using a standard method such as the MTT or MTS assay to determine the half-maximal inhibitory concentration (IC50).[3]
TACIMA-218 In Vivo Tumor Model: Immunocompetent mice were subcutaneously inoculated with EL4 lymphoma or B16F0 melanoma cells. When tumors reached a palpable size, mice were treated with intraperitoneal (i.p.) injections of TACIMA-218 at specified doses and schedules. Tumor volume was measured regularly to assess tumor growth inhibition.[10]
BRAF Inhibitor (Vemurafenib/Dabrafenib) Proliferation Assay: Human melanoma cell lines with the BRAF V600E mutation (e.g., A375, SK-MEL-28) were cultured and treated with a range of concentrations of the BRAF inhibitor. After 72 hours of incubation, cell viability was measured using assays like MTS to calculate the IC50 values.[4][7]
R-CHOP In Vitro Assay: The JeKo-1 mantle cell lymphoma cell line was treated with the individual components of CHOP (cyclophosphamide, doxorubicin, vincristine, prednisone) and the combination at clinically relevant ratios. Cell viability was determined at 48 hours to calculate the IC50 of the combined therapy.[8]
Elesclomol In Vitro and In Vivo Assays: Glioblastoma stem-like cells (GSCs) were treated with elesclomol to assess its effect on cell survival. For in vivo studies, glioblastoma xenograft models were used to evaluate the impact of elesclomol on tumor growth.[9]
Signaling Pathways and Mechanisms of Action
TACIMA-218 Signaling Pathway
Caption: TACIMA-218 induces apoptosis via oxidative stress and modulation of key signaling pathways.
BRAF Inhibitor Signaling Pathway
Caption: BRAF inhibitors block the MAPK pathway, leading to decreased proliferation and apoptosis.
R-CHOP Experimental Workflow
Caption: R-CHOP combines targeted therapy and chemotherapy to induce lymphoma cell death.
Conclusion and Future Directions
The initial findings for TACIMA-218 are promising, suggesting a novel pro-oxidant mechanism with selectivity for cancer cells. However, the absence of independent validation studies is a significant limitation in assessing the robustness of these claims. For the scientific community to build upon this research, replication of the key in vitro and in vivo results by an independent laboratory is a critical next step.
Compared to the well-established mechanisms of BRAF inhibitors and R-CHOP, TACIMA-218 offers a distinct approach that could be valuable for tumors resistant to current therapies. Its pro-oxidant mechanism, shared with agents like elesclomol, represents an area of active investigation in oncology. Future research should focus on:
-
Independent Replication: Prioritizing the independent validation of the primary findings for TACIMA-218.
-
Mechanism of Selectivity: Further elucidating the molecular basis for the observed cancer cell selectivity.
-
Combination Therapies: Investigating the potential synergistic effects of TACIMA-218 with standard-of-care agents.
-
Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to TACIMA-218.
This guide serves as a starting point for researchers to critically evaluate the potential of TACIMA-218 and to design further studies that will be necessary to validate and extend these initial, intriguing findings.
References
- 1. TACIMA-218: A Novel Pro-Oxidant Agent Exhibiting Selective Antitumoral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. richardbeliveau.org [richardbeliveau.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. BRAF inhibitor vemurafenib improves the antitumor activity of adoptive cell immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Feature article: Development of a clinically relevant chemoresistant mantle cell lymphoma cell culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elesclomol-induced increase of mitochondrial reactive oxygen species impairs glioblastoma stem-like cell survival and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rituximab in combination with cyclophosphamide, doxorubicin, vincristine, and prednisone (R-CHOP) in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
